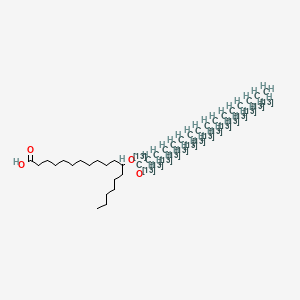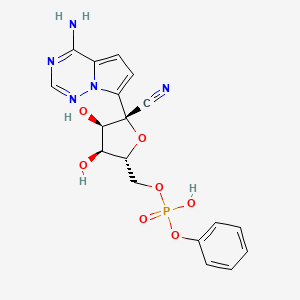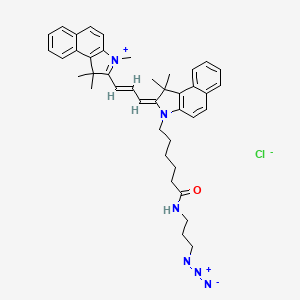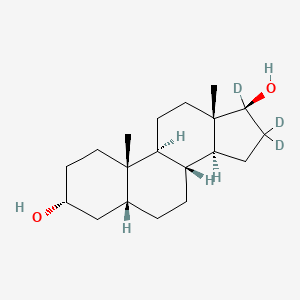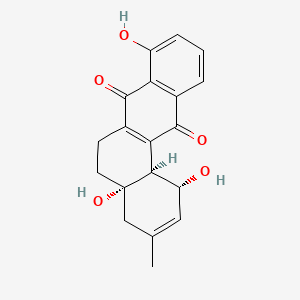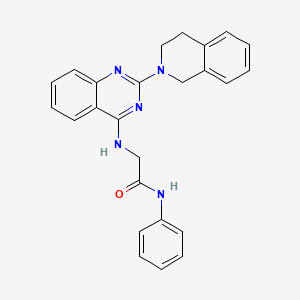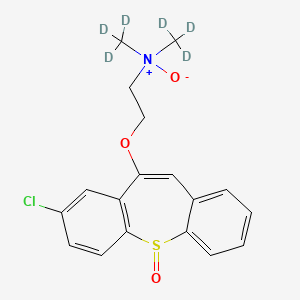
Apalutamide-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apalutamide-13C,d3 is a labeled compound of Apalutamide, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium, respectively. Apalutamide itself is a potent androgen receptor antagonist used primarily in the treatment of prostate cancer. The labeled version, this compound, is utilized in scientific research to study the pharmacokinetics and metabolic pathways of Apalutamide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Apalutamide-13C,d3 involves the incorporation of carbon-13 and deuterium into the Apalutamide molecule. This process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to ensure the efficient incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopes and ensure their precise incorporation into the molecule. Quality control measures are implemented to verify the purity and isotopic labeling of the final product.
化学反应分析
Types of Reactions
Apalutamide-13C,d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound.
科学研究应用
Apalutamide-13C,d3 is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of Apalutamide.
Biology: Employed in metabolic studies to track the distribution and breakdown of Apalutamide in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Apalutamide.
Industry: Applied in the development of new formulations and delivery systems for Apalutamide.
作用机制
Apalutamide-13C,d3 exerts its effects by binding to the androgen receptor, preventing its activation by androgens. This inhibition blocks the translocation of the receptor to the nucleus and the subsequent transcription of androgen-responsive genes. The molecular targets include the androgen receptor and various downstream signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
Similar compounds to Apalutamide-13C,d3 include:
Enzalutamide: Another androgen receptor antagonist used in prostate cancer treatment.
Darolutamide: A newer androgen receptor antagonist with a similar mechanism of action.
Bicalutamide: A first-generation androgen receptor antagonist.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the behavior of Apalutamide in biological systems that are not possible with the non-labeled compound.
属性
分子式 |
C21H15F4N5O2S |
|---|---|
分子量 |
481.4 g/mol |
IUPAC 名称 |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-(trideuterio(113C)methyl)benzamide |
InChI |
InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)/i1+1D3 |
InChI 键 |
HJBWBFZLDZWPHF-KQORAOOSSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])NC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |
规范 SMILES |
CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


